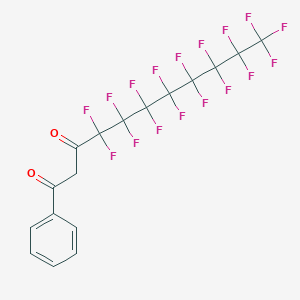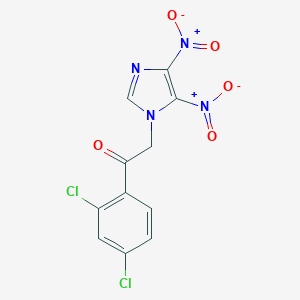
1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone, also known as DDE, is a synthetic compound that has been widely used in scientific research for its various applications. This compound has been synthesized through different methods and has been shown to have a unique mechanism of action, resulting in various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone involves the inhibition of DNA synthesis and the disruption of cellular signaling pathways. 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been shown to inhibit the activity of enzymes involved in DNA synthesis, leading to the accumulation of DNA damage. Additionally, 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been shown to disrupt the activity of ion channels, resulting in altered cellular signaling pathways.
Biochemische Und Physiologische Effekte
1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the alteration of ion channel activity. Moreover, 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been shown to have antitumor and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone in lab experiments include its unique mechanism of action, its broad range of applications, and its ability to induce apoptosis and inhibit cell proliferation. However, the limitations of using 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone in lab experiments include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
For research on 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone include the study of its potential use as an antifungal agent, the development of more efficient synthesis methods, and the investigation of its potential use in the treatment of various diseases, including cancer and bacterial infections. Moreover, the study of the molecular mechanisms underlying the activity of 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone will provide valuable insights into its potential therapeutic applications.
Conclusion
In conclusion, 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone is a synthetic compound that has been widely used in scientific research for its various applications. Its unique mechanism of action, biochemical and physiological effects, and broad range of applications make it a valuable tool for researchers. Future research on 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone will provide valuable insights into its potential therapeutic applications and will pave the way for the development of novel treatments for various diseases.
Synthesemethoden
1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone can be synthesized through various methods, including the reaction of 2,4-dichlorophenylhydrazine with 4,5-dinitroimidazole-1-ethanol in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 2,4-dichlorophenylhydrazine with 4,5-dinitroimidazole-1-carboxylic acid in the presence of thionyl chloride and dimethylformamide.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been used in various scientific research applications, including its use as an antibacterial agent, antitumor agent, and antifungal agent. It has also been used in the study of ion channels and their role in cellular signaling. Moreover, 1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone has been used in the study of DNA damage and repair mechanisms.
Eigenschaften
CAS-Nummer |
143073-62-5 |
|---|---|
Produktname |
1-(2,4-Dichlorophenyl)-2-(4,5-dinitroimidazol-1-YL)ethanone |
Molekularformel |
C11H6Cl2N4O5 |
Molekulargewicht |
345.09 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-2-(4,5-dinitroimidazol-1-yl)ethanone |
InChI |
InChI=1S/C11H6Cl2N4O5/c12-6-1-2-7(8(13)3-6)9(18)4-15-5-14-10(16(19)20)11(15)17(21)22/h1-3,5H,4H2 |
InChI-Schlüssel |
WLXQIRKGPAQBGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC(=C2[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC(=C2[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
Ethanone, 1-(2,4-dichlorophenyl)-2-(4,5-dinitro-1H-imidazol-1-yl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



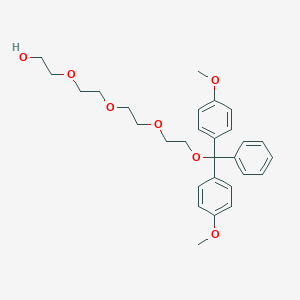
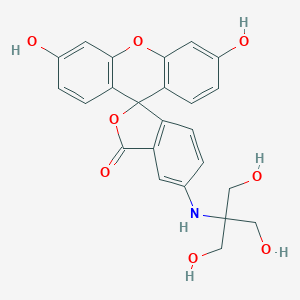
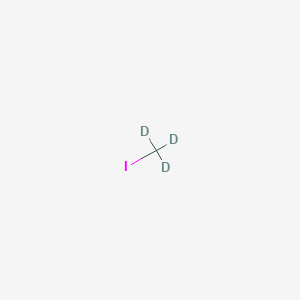
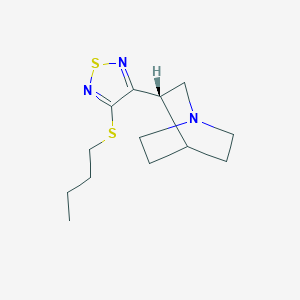
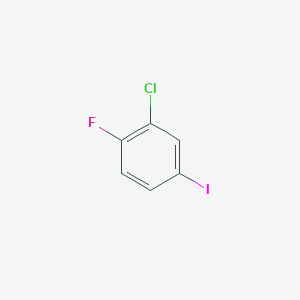
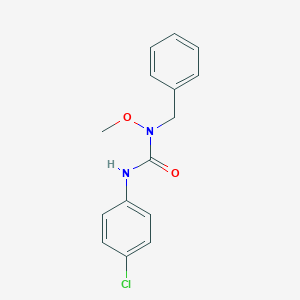
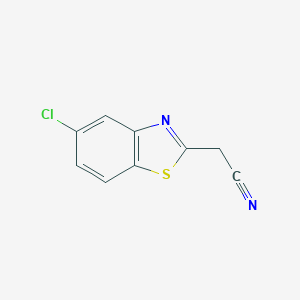
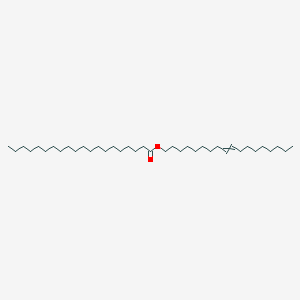
![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117452.png)
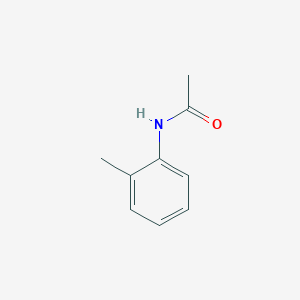
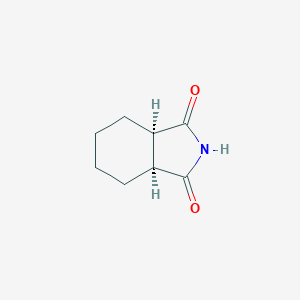

![2-[[4-[2-[(2-Methylpropan-2-yl)oxy]anilino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B117459.png)
